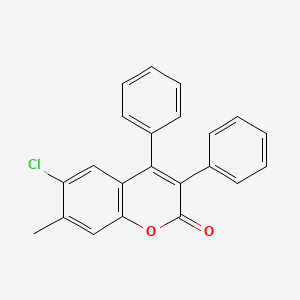

6-Chloro-3,4-diphenyl-7-methylcoumarin

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-7-methyl-3,4-diphenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15ClO2/c1-14-12-19-17(13-18(14)23)20(15-8-4-2-5-9-15)21(22(24)25-19)16-10-6-3-7-11-16/h2-13H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGKJQPFBCDSOMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 6 Chloro 3,4 Diphenyl 7 Methylcoumarin

Historical Context of Coumarin (B35378) Synthesis Approaches

The construction of the fundamental coumarin (2H-1-benzopyran-2-one) nucleus has been achieved through several named reactions, each offering distinct advantages regarding substrate scope and reaction conditions. nih.govrsc.orgnih.gov Among the most prominent are the Pechmann condensation, the Knoevenagel condensation, and the Perkin reaction. scienceinfo.comwisdomlib.org

Discovered by Hans von Pechmann, the Pechmann condensation is a widely utilized method for synthesizing coumarins from a phenol (B47542) and a carboxylic acid or ester that contains a β-carbonyl group. wikipedia.org The reaction is typically performed under acidic conditions, employing catalysts such as sulfuric acid, trifluoroacetic acid, or various Lewis acids like AlCl3. scienceinfo.comnih.gov The mechanism involves an initial acid-catalyzed esterification or trans-esterification between the phenol and the β-ketoester. wikipedia.org This is followed by an intramolecular electrophilic attack of the activated carbonyl group onto the ortho position of the phenolic ring to form a new ring, a step similar to Friedel-Crafts acylation. wikipedia.org The final step is a dehydration reaction that yields the coumarin product. wikipedia.org

The versatility of the Pechmann condensation is a key reason for its popularity, as it allows for the synthesis of a wide variety of substituted coumarins by simply changing the phenol or β-ketoester starting materials. nih.govresearchgate.net For instance, highly activated phenols like resorcinol (B1680541) can undergo the reaction under much milder conditions. wikipedia.org Researchers have also developed more environmentally friendly protocols using reusable solid acid catalysts or solvent-free conditions to improve the efficiency and sustainability of this method. rsc.orgnih.gov

The Knoevenagel condensation provides another major route to coumarin derivatives, particularly those substituted at the 3-position. aacmanchar.edu.intandfonline.com This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid, diethyl malonate, or ethyl cyanoacetate. scienceinfo.comsmu.ac.za The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). tandfonline.comresearchgate.net

The synthesis of coumarins via Knoevenagel condensation is a crucial process in medicinal and synthetic organic chemistry. researchgate.net While effective, traditional methods can be associated with drawbacks like long reaction times and the use of toxic catalysts. smu.ac.za Consequently, significant research has focused on developing milder and more efficient protocols, including the use of microwave irradiation, ultrasound, nano-particle catalysts, and solvent-free conditions to afford good to excellent yields of 3-substituted coumarins. aacmanchar.edu.innih.gov

The Perkin reaction, first described by W. H. Perkin in 1868, represents the earliest synthesis of coumarin itself. scienceinfo.comorganicreactions.org The classic reaction involves heating the sodium salt of salicylaldehyde (B1680747) with acetic anhydride (B1165640). organicreactions.orggoogle.com The process is essentially a condensation between a carbonyl compound and an acid anhydride-salt combination. organicreactions.org

The reaction can proceed through several pathways, but it is generally understood that o-hydroxycinnamic acid is not necessarily an intermediate, as its trans-isomer does not readily lactonize under the reaction conditions. rsc.org Variants of the Perkin reaction can be used to synthesize coumarins with substituents at the 3-position. For example, using a different acid anhydride or reacting an acetylsalicylaldehyde with a different aldehyde can lead to 3-substituted products. rsc.org For instance, heating acetylsalicylaldehyde with sodium phenylacetate (B1230308) can produce 3-phenylcoumarin (B1362560) in good yield. rsc.org

Table 1: Comparison of Classical Coumarin Synthesis Methods

| Feature | Pechmann Condensation | Knoevenagel Condensation | Perkin Reaction |

| Starting Materials | Phenol + β-Ketoester/Acid | o-Hydroxybenzaldehyde + Active Methylene Compound | Salicylaldehyde + Acid Anhydride |

| Typical Catalyst | Strong Acid (e.g., H₂SO₄, AlCl₃) | Weak Base (e.g., Piperidine) | Alkali Metal Salt of the Acid (e.g., Sodium Acetate) |

| Primary Substitution | C-4 and benzene (B151609) ring | C-3 | C-3 and benzene ring |

| Key Mechanism Step | Transesterification followed by intramolecular cyclization | Nucleophilic addition followed by cyclization and dehydration | Aldol-type condensation |

Advanced Synthetic Approaches and Green Chemistry Considerations

Modern synthetic chemistry emphasizes the development of efficient, atom-economical, and environmentally benign methodologies. For a complex scaffold like 6-Chloro-3,4-diphenyl-7-methylcoumarin, advanced strategies such as multicomponent reactions, C-H bond activation, and optimized catalytic systems are highly relevant.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are powerful tools for building molecular complexity efficiently. nih.gov They are highly valued in drug discovery for their ability to generate diverse compound libraries rapidly. nih.gov

For the synthesis of coumarin derivatives, MCRs offer significant advantages over traditional linear syntheses by reducing the number of steps, purification procedures, and waste generation. academie-sciences.frnih.gov

Isocyanide-Based MCRs: Isocyanide-based multicomponent reactions (IMCRs) are particularly versatile. For instance, a four-component reaction involving 2-hydroxy-4-nitrobenzaldehyde, Meldrum's acid, an isocyanide, and an alcohol can stereoselectively produce 3,4-dihydro-7-nitrocoumarin derivatives without a catalyst at room temperature. academie-sciences.fr This highlights the potential to construct highly substituted coumarin rings in a single, efficient step.

Three-Component Reactions: Numerous three-component strategies exist for synthesizing coumarin-related structures. The reaction of 7-hydroxycoumarins, acetylenic esters, and aromatic aldehydes can yield complex O-substituted coumarin derivatives. scielo.brresearchgate.net Another example involves the reaction of 4-hydroxycoumarin, aldehydes, and 2-bromoacetophenone, catalyzed by imidazole (B134444) in water, to produce functionalized trans-2,3-dihydrofuro[3,2-c]coumarins. nih.gov Such strategies are noted for their high yields and tolerance of a broad range of functional groups. nih.gov

The application of MCRs could potentially streamline the synthesis of this compound by assembling the core structure from simpler, readily available starting materials in a single step.

C-H Bond Activation Methodologies for Coumarin Functionalization

Direct C-H bond activation has emerged as a transformative and sustainable strategy in organic synthesis, as it avoids the need for pre-functionalized starting materials, thereby increasing atom economy and reducing waste. mdpi.comresearchgate.net For the coumarin scaffold, C-H activation provides a direct route to introduce new functional groups at positions that are often difficult to access through classical methods. mdpi.comresearchgate.net

Metal-Catalyzed C-H Functionalization: Transition metals, particularly palladium, rhodium, and ruthenium, are frequently used to catalyze the C-H functionalization of coumarins. mdpi.comresearchgate.netrsc.org These methods allow for the direct arylation, alkenylation, or alkylation of the coumarin core. The regioselectivity of these reactions is a critical aspect; for instance, carbopalladation often favors functionalization at the C-4 position, while alkenylation is typically C-3 selective. researchgate.net Directing groups can be employed to control the site of C-H activation with high precision. mdpi.com

Ruthenium(II)-Catalyzed Annulation: A notable application is the Ru(II)-catalyzed C-H activation and annulation cascade, which can be used to construct complex, polycyclic coumarin-fused scaffolds. rsc.org This involves successive C-H bond activation and [4+2] annulation events in a one-pot operation, demonstrating the power of this methodology to build intricate molecular architectures. rsc.org

Manganese(I)-Promoted C-H Activation: More abundant and less costly metals like manganese are also effective. Mn(I) carbonyls can promote the C-H functionalization of coumarins to assemble fused polycyclic systems in a regioselective manner. whiterose.ac.uk

These C-H activation strategies could be applied to a pre-formed 6-chloro-7-methylcoumarin core to introduce the diphenyl substituents at the C-3 and C-4 positions, or to further functionalize other C-H bonds on the aromatic ring.

Catalytic Systems and Reaction Optimization in Synthesis

The choice of catalyst and the optimization of reaction conditions are paramount for achieving high yields, selectivity, and sustainability in coumarin synthesis. Traditional methods like the Pechmann condensation often rely on stoichiometric amounts of strong acids (e.g., H₂SO₄), which can lead to side products and significant waste. rsc.orgjsynthchem.com

Modern approaches focus on the use of more efficient and recyclable catalytic systems:

Solid Acid Catalysts: Heterogeneous solid acid catalysts, such as zeolites, heteropolyacids, and functionalized nanoparticles (e.g., Fe₃O₄@sulfosalicylic acid), have gained prominence. rsc.orgrsc.org These catalysts are often reusable, non-corrosive, and lead to simpler work-up procedures, aligning with the principles of green chemistry. rsc.orgjsynthchem.comrsc.org They can be effectively used in classic coumarin syntheses like the Pechmann condensation under milder conditions, sometimes enhanced by microwave or ultrasound irradiation. rsc.org

Transition Metal Catalysis: Various transition metal catalysts, including those based on copper, palladium, gold, and rhodium, are used in different coumarin synthesis reactions. mdpi.comorganic-chemistry.org For example, copper-catalyzed reactions have been employed in Pechmann condensations and cyclization reactions to form the coumarin core. mdpi.com Palladium catalysts are essential for cross-coupling reactions to introduce substituents, such as the phenyl groups at the C-3 and C-4 positions. organic-chemistry.org

Reaction Condition Optimization: The use of microwave irradiation and ultrasound has been shown to significantly accelerate reaction times and improve yields in many coumarin syntheses. researchgate.net Solvent-free (neat) reaction conditions are also being increasingly explored to reduce environmental impact. jsynthchem.com

The table below provides a comparison of traditional and modern catalytic approaches for coumarin synthesis.

| Parameter | Traditional Catalysis (e.g., H₂SO₄) | Modern Catalytic Systems (e.g., Solid Acids, Nanoparticles) |

| Catalyst Type | Homogeneous, strong mineral acids | Heterogeneous, solid acids, metal complexes |

| Catalyst Load | Stoichiometric or large excess | Catalytic amounts |

| Recyclability | Difficult to none | Often high |

| Reaction Conditions | Often harsh, high temperatures | Milder, can be enhanced by microwave/ultrasound |

| Waste Generation | High (neutralization salts) | Low |

| Selectivity | Can be low, leading to side products | Often high |

Solid-Phase Synthesis Techniques for Coumarin Conjugates

Solid-phase synthesis is a powerful technique for the efficient assembly of complex molecules, particularly peptides and oligonucleotides, and for the creation of compound libraries. This methodology has been extended to the synthesis of coumarin conjugates, which are valuable as fluorescent probes and bioactive molecules.

In a typical solid-phase approach, a coumarin moiety or a building block is attached to a solid support (resin). Subsequent chemical transformations are carried out on the resin-bound substrate. The key advantages of this technique are the ease of purification—reagents and by-products are simply washed away from the resin—and the potential for automation.

A common strategy for creating peptide-coumarin conjugates involves synthesizing a peptide on a resin using standard solid-phase peptide synthesis (SPPS) protocols. nih.gov A coumarin derivative, often functionalized as a carboxylic acid, is then coupled to the N-terminus of the resin-bound peptide. Alternatively, an alkyne-functionalized peptide can be synthesized on the resin and subsequently coupled to an azido-coumarin derivative via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. nih.gov This latter approach is highly efficient and biocompatible. After the synthesis is complete, the final coumarin conjugate is cleaved from the solid support and purified. nih.gov

This technique is particularly relevant for preparing derivatives of this compound where the molecule is conjugated to a biomolecule to act as a fluorescent label or a targeted therapeutic agent.

Following a comprehensive search for scientific literature and data, it has been determined that specific experimental results for the compound “this compound” are not available in the public domain. Searches for data pertaining to Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) and Raman spectroscopy, and X-ray diffraction for this exact molecule did not yield any published research findings.

The user's request for an article focused solely on "this compound" with detailed data for each specified analytical technique cannot be fulfilled without the required scientific data. Generating such an article would necessitate fabricating information, which is not permissible.

Therefore, the article as outlined in the prompt cannot be created. Information is available for other, structurally different coumarin derivatives, but per the user's strict instructions, this information cannot be used as a substitute.

Advanced Spectroscopic and Structural Elucidation Techniques

X-ray Diffraction Studies for Solid-State Structure Determination

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions that stabilize molecules within a crystal lattice. rsc.orgmdpi.com This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The resulting surface provides a unique picture of the molecular shape and its contact environment.

For a molecule like 6-Chloro-3,4-diphenyl-7-methylcoumarin, a Hirshfeld analysis would be contingent on obtaining a single-crystal X-ray diffraction structure. Although such data is not presently available for the title compound, analysis of related coumarin (B35378) derivatives allows for a scientifically-grounded prediction of the key interactions. The analysis typically involves mapping properties like dnorm (normalized contact distance), shape index, and curvedness onto the surface. Red spots on a dnorm map highlight close intermolecular contacts that are shorter than the van der Waals radii sum, often indicative of hydrogen bonds. mdpi.com

The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the intermolecular contacts. Different types of interactions have characteristic appearances on this plot, allowing for their separation and quantification. sapub.org For a substituted coumarin, the primary interactions expected would involve H···H, C···H/H···C, O···H/H···O, and Cl···H/H···Cl contacts. Given the presence of multiple phenyl rings, C–H···π and π–π stacking interactions are also highly probable. rsc.orgmdpi.com

Studies on other substituted coumarins confirm these expectations. For instance, an analysis of 2-oxo-2H-chromen-6-yl 4-methoxybenzoate, which also features a substituent at the 6-position, revealed that O···H/H···O and H···H contacts were the most significant, contributing 34.9% and 33.3% respectively to the total Hirshfeld surface. sapub.org Similarly, in other biologically active coumarin derivatives, C–H···O hydrogen bonds are often found to be the dominant forces dictating the solid-state architecture. rsc.org The bulky phenyl groups at the C3 and C4 positions in this compound would likely lead to a significant contribution from H···H and C···H contacts. The chlorine atom at the C6 position would be expected to participate in Cl···H interactions, which have been observed in other chlorinated organic molecules, contributing significantly to crystal packing. nih.gov

Table 1: Illustrative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Organic Compounds. (Note: This table presents typical data from related compounds to illustrate the concept, not experimental data for this compound.)

| Interaction Type | Percentage Contribution (%) in Compound A mdpi.com | Percentage Contribution (%) in Compound B nih.gov | Percentage Contribution (%) in Compound C sapub.org |

| H···H | 34.3% | 37.3% | 33.3% |

| O···H/H···O | 19.2% | 11.1% | 34.9% |

| C···H/H···C | 16.7% | 10.9% | Not specified |

| Cl···H/H···Cl | Not Applicable | 17.6% | Not Applicable |

| C···C (π-π) | 6.5% | Not specified | Not specified |

| N···H/H···N | Not Applicable | 9.7% | Not Applicable |

UV-Visible and Fluorescence Spectroscopy for Electronic Structure Probing

UV-Visible absorption and fluorescence spectroscopy are essential techniques for probing the electronic structure of molecules like coumarins. The absorption of UV-visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while fluorescence involves the radiative decay from the excited state back to the ground state. The wavelengths of maximum absorption (λabs) and emission (λem) are highly sensitive to the molecular structure. mdpi.comchim.it

The photophysical properties of the coumarin scaffold are significantly influenced by the nature and position of its substituents. mdpi.comnih.gov The parent coumarin molecule exhibits weak fluorescence, but the introduction of appropriate functional groups can dramatically enhance its quantum yield and shift its spectral properties. mdpi.com

For this compound, several structural features are expected to dictate its spectroscopic behavior:

Phenyl Groups (C3 and C4): The presence of two phenyl rings extends the π-conjugated system of the coumarin core. This extension typically lowers the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift in both the absorption and emission spectra compared to unsubstituted coumarin. researchgate.net

Methyl Group (C7): The methyl group at the C7 position acts as a weak electron-donating group. Electron-donating substituents at this position are known to increase the intramolecular charge transfer (ICT) character of the molecule upon excitation, which generally leads to enhanced fluorescence quantum yields. mdpi.com

Chloro Group (C6): Halogen substituents can influence photophysical properties through both electronic and heavy-atom effects. A chlorine atom is an electron-withdrawing group via induction but can donate electron density through resonance. Studies on other chlorinated coumarins, such as 3-carboxy-6-chloro-7-hydroxycoumarin, have shown them to be highly fluorescent with high quantum yields. nih.gov

The combination of these substituents—extended conjugation from the phenyl groups, electron-donating character from the methyl group, and the electronic influence of the chloro group—suggests that this compound would likely exhibit absorption and strong fluorescence emission in the violet-blue to green region of the spectrum. The exact absorption and emission maxima would also be influenced by the polarity of the solvent, a phenomenon known as solvatochromism, which is common in coumarin derivatives due to changes in their dipole moment upon electronic excitation. bohrium.com

Table 2: Representative Photophysical Data for Substituted Coumarins in Chloroform. (Note: This table is illustrative and compiles data from various coumarin derivatives to demonstrate substituent effects. It does not represent experimental data for this compound.)

| Compound | Substituents | λabs (nm) | λem (nm) | Quantum Yield (Φf) |

| Unsubstituted Coumarin | None | ~310 | Weak Emission | < 0.01 |

| 7-Hydroxy-4-methylcoumarin | 7-OH, 4-CH₃ | 320 | 382 | 0.10 |

| 3-Phenylcoumarin (B1362560) Derivative | 3-Phenyl | ~330-350 | ~390-420 | Variable |

| 6-Chloro-7-hydroxy Derivative nih.gov | 6-Cl, 7-OH | ~400 | ~450 | ~0.98 |

Computational and Theoretical Chemistry Investigations of 6 Chloro 3,4 Diphenyl 7 Methylcoumarin

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For a molecule like 6-Chloro-3,4-diphenyl-7-methylcoumarin, DFT calculations would begin with geometry optimization to find the most stable three-dimensional conformation (the lowest energy state).

Methodology and Basis Set Selection: The choice of a functional and a basis set is critical for the accuracy of DFT calculations. A common and widely used functional for organic molecules is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock theory with DFT. Other functionals such as M06-2X or CAM-B3LYP might also be selected depending on the specific properties being investigated.

The basis set determines the set of mathematical functions used to build the molecular orbitals. For coumarin (B35378) derivatives, basis sets like 6-31G(d,p) or the more extensive 6-311++G(d,p) are frequently employed. researchgate.netresearchgate.netnatscidiscovery.combohrium.com The inclusion of polarization functions (d,p) and diffuse functions (++) is important for accurately describing the electron distribution, especially in a molecule with heteroatoms (O, Cl) and π-conjugated systems. The final selection would involve validating the computational results against any available experimental data for similar compounds to ensure the chosen level of theory is appropriate.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Reactivity Prediction)

Frontier Molecular Orbital (FMO) theory is used to predict the chemical reactivity and kinetic stability of a molecule by analyzing its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netrjptonline.org

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are indicative of sites susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density indicate sites prone to nucleophilic attack.

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. nih.gov

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. The phenyl rings, the coumarin core, and the chloro- and methyl-substituents would all influence the energy levels and spatial distribution of the HOMO and LUMO. This analysis allows for the prediction of global reactivity descriptors, as shown in the illustrative table below.

Table 1: Illustrative Global Reactivity Descriptors (Note: The following values are representative examples and not actual calculated data for this compound)

| Parameter | Formula | Representative Value | Unit |

| HOMO Energy | EHOMO | -6.5 | eV |

| LUMO Energy | ELUMO | -2.0 | eV |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 | eV |

| Ionization Potential | I ≈ -EHOMO | 6.5 | eV |

| Electron Affinity | A ≈ -ELUMO | 2.0 | eV |

| Electronegativity | χ = (I+A)/2 | 4.25 | eV |

| Chemical Hardness | η = (I-A)/2 | 2.25 | eV |

| Softness | S = 1/η | 0.44 | eV⁻¹ |

| Electrophilicity Index | ω = χ²/(2η) | 4.01 | eV |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. nih.govresearchgate.net It illustrates the electrostatic potential on the electron density surface, providing a guide to the molecule's reactive sites.

In an MEP map, different colors represent different values of electrostatic potential:

Red: Indicates regions of most negative potential, which are rich in electrons and are favorable sites for electrophilic attack (e.g., around the carbonyl oxygen of the coumarin lactone).

Blue: Indicates regions of most positive potential, which are electron-deficient and are favorable sites for nucleophilic attack.

Green/Yellow: Represent intermediate or near-zero potential.

For this compound, the MEP map would likely show a significant negative potential (red) around the carbonyl oxygen atom and potentially near the chlorine atom due to the high electronegativity of these atoms. researchgate.net Positive potential (blue) might be located around the hydrogen atoms. This visualization is invaluable for predicting intermolecular interactions like hydrogen bonding. researchgate.net

Non-Linear Optical (NLO) Properties Theoretical Prediction

Molecules with extensive π-conjugated systems and significant charge separation, like many coumarin derivatives, are often investigated for their non-linear optical (NLO) properties. nih.govdntb.gov.ua These properties are relevant for applications in optoelectronics and materials science. Theoretical calculations can predict NLO behavior by computing key parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β).

DFT calculations are a standard method for predicting these properties. A large value for the first-order hyperpolarizability (β) is indicative of significant NLO activity. For this compound, the presence of the electron-withdrawing chlorine atom and the extensive conjugation from the diphenyl groups attached to the coumarin core could potentially lead to interesting NLO properties. nih.gov

Table 2: Example of Calculated NLO Properties (Note: The following values are for illustrative purposes and are not actual data for the target compound.)

| Parameter | Symbol | Representative Value | Unit |

| Dipole Moment | μ | 5.0 | Debye |

| Mean Polarizability | ⟨α⟩ | 45 x 10⁻²⁴ | esu |

| First Hyperpolarizability | βtot | 30 x 10⁻³⁰ | esu |

Molecular Dynamics Simulations and Conformational Analysis

While DFT calculations focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing insight into conformational flexibility and structural changes under specific conditions (e.g., in a solvent or at a certain temperature). nih.gov

For this compound, a key area of investigation would be the conformational analysis of the two phenyl rings at positions 3 and 4. MD simulations would reveal the preferred rotational orientations (dihedral angles) of these rings relative to the coumarin plane and the energy barriers associated with their rotation. This information is crucial for understanding how the molecule's shape fluctuates and how it might interact with biological receptors or other molecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net While this article excludes clinical outcomes, QSAR can also model relationships with other measurable activities, such as enzyme inhibition or receptor binding affinity.

A QSAR study involving this compound would require a dataset of similar coumarin derivatives with measured activity data. Various molecular descriptors (e.g., electronic, steric, hydrophobic) would be calculated for each compound in the series. Statistical methods would then be used to build a model that correlates these descriptors with the observed activity. nih.gov The resulting model could predict the activity of new, unsynthesized compounds and provide insights into which structural features are most important for the desired activity. For instance, a QSAR model might reveal that the presence of a chlorine atom at position 6 and a methyl group at position 7 significantly influences the compound's activity profile. nih.gov

Theoretical Vibrational Frequencies and Spectroscopic Correlation

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. researchgate.net This theoretical spectrum is invaluable for interpreting and assigning the peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.net

For this compound, calculations would predict the frequencies for characteristic vibrational modes, such as the C=O stretch of the lactone ring, C=C stretches of the aromatic rings, C-Cl stretch, and various bending and rocking modes. Typically, calculated frequencies are slightly higher than experimental values due to the harmonic approximation, so they are often multiplied by a scaling factor to improve agreement with experimental data. natscidiscovery.com This correlation helps confirm the molecular structure and provides a detailed understanding of its vibrational properties.

Reaction Chemistry and Derivatization Studies of 6 Chloro 3,4 Diphenyl 7 Methylcoumarin and Its Analogs

Substitution Reactions on the Coumarin (B35378) Ring System

The coumarin nucleus can undergo both electrophilic and nucleophilic substitution reactions, with the regioselectivity and rate being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution: The benzopyrone ring of coumarin is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing effect of the α,β-unsaturated lactone. However, the presence of the activating methyl group at C-7 and the deactivating but ortho-, para-directing chloro group at C-6 governs the orientation of incoming electrophiles. Electrophilic substitution, such as nitration or further halogenation, would be expected to occur at the C-5 and C-8 positions, which are ortho and para to the activating methyl group and meta to the deactivating chloro group. The bulky diphenyl groups at C-3 and C-4 sterically hinder attack on the pyrone ring. Typical electrophilic aromatic substitution reactions require a catalyst, such as a Lewis acid for halogenation. docbrown.infoyoutube.commasterorganicchemistry.com

Nucleophilic Aromatic Substitution: Aryl halides can undergo nucleophilic aromatic substitution (SNAr) if the ring is activated by strongly electron-withdrawing groups. libretexts.org In 6-Chloro-3,4-diphenyl-7-methylcoumarin, the chloro group at C-6 is not on a highly activated ring, making direct nucleophilic displacement challenging under standard conditions. However, in analogous systems like 4-chlorocoumarins, the chlorine atom can be displaced by strong nucleophiles. nih.govmdpi.com These reactions typically proceed via an addition-elimination mechanism, forming a resonance-stabilized intermediate (Meisenheimer complex). researchgate.net The success of such a substitution at the C-6 position would depend on the strength of the incoming nucleophile and potentially harsh reaction conditions.

| Reaction Type | Reagents | Expected Position of Substitution |

| Nitration | HNO₃ / H₂SO₄ | C-5, C-8 |

| Halogenation | Cl₂, Br₂ / Lewis Acid (e.g., FeCl₃) | C-5, C-8 |

| Nucleophilic Substitution | Strong Nucleophiles (e.g., RNH₂, RS⁻) | C-6 (challenging) |

Functional Group Interconversions of Substituents

The substituents on the this compound scaffold—the C-7 methyl group and the C-6 chloro group—are key sites for derivatization through functional group interconversions.

Reactions of the C-7 Methyl Group: The methyl group attached to the aromatic ring can be converted into a variety of other functional groups.

Halogenation: Radical halogenation, for instance using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, can convert the methyl group to a bromomethyl group (-CH₂Br). This versatile intermediate is then susceptible to nucleophilic substitution, allowing the introduction of amines, azides, cyanides, or alkoxy groups.

Oxidation: Oxidation of the methyl group can yield a formyl group (-CHO) or a carboxylic acid group (-COOH), depending on the oxidizing agent and reaction conditions. These functional groups are valuable for further synthetic elaborations, such as the formation of Schiff bases or amides. royalsocietypublishing.org

Reactions of the C-6 Chloro Group: The chlorine atom offers a handle for introducing new carbon-carbon or carbon-heteroatom bonds.

Cross-Coupling Reactions: The chloro group can participate in transition metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with boronic acids, Heck coupling with alkenes, or Sonogashira coupling with terminal alkynes, typically catalyzed by palladium complexes, can be used to introduce aryl, vinyl, or alkynyl substituents at the C-6 position. These reactions are powerful tools for creating more complex molecular architectures. mdpi.com

Nucleophilic Substitution: As mentioned, while difficult, displacement of the chloro group by potent nucleophiles remains a possibility for introducing functionalities like amino or mercapto groups. Studies on 6-chlorocoumarin have shown its utility in creating conjugates with other bioactive molecules. nih.gov

| Substituent | Reaction Type | Reagents | Product Functional Group |

| C-7 Methyl | Radical Halogenation | N-Bromosuccinimide (NBS), AIBN/light | Bromomethyl (-CH₂Br) |

| C-7 Methyl | Oxidation | e.g., KMnO₄, CrO₃ | Carboxylic Acid (-COOH) |

| C-6 Chloro | Suzuki Coupling | R-B(OH)₂, Pd catalyst, Base | Aryl/Vinyl (-R) |

| C-6 Chloro | Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl (-CH=CHR) |

Cycloaddition Reactions and Fused Heterocycle Formation

Cycloaddition reactions provide an efficient route to construct new rings, leading to the formation of polycyclic coumarin derivatives. rsc.org

Diels-Alder Reactions: The C3-C4 double bond of the coumarin α-pyrone ring can function as a dienophile in [4+2] cycloaddition reactions with a conjugated diene. wikipedia.org This reaction typically requires electron-withdrawing groups on the dienophile to proceed efficiently. In the case of this compound, the reactivity of the C3-C4 double bond is significantly influenced by the two phenyl substituents. These bulky groups can sterically hinder the approach of the diene, potentially requiring high temperatures or pressures for the reaction to occur. mnstate.edu The electronic properties of the phenyl groups also modulate the dienophilic character of the double bond.

1,3-Dipolar Cycloadditions: This class of reactions is another powerful tool for building fused five-membered heterocyclic rings onto the coumarin framework. For instance, 3-nitrocoumarin (B1224882) analogs can react with sodium azide (B81097) in a 1,3-dipolar cycloaddition to form fused triazole systems. semanticscholar.org While the target compound lacks a nitro group, derivatization of the phenyl rings or functional group interconversion could introduce moieties capable of participating in such cycloadditions.

Fused Heterocycle Synthesis via Substituents: Functional groups on the coumarin ring can be used to build fused heterocyclic systems. For example, reactions involving adjacent substituents, such as a modified C-7 methyl group and the C-6 chloro group, could be envisioned to form a new fused ring. Multi-component reactions starting from aminocoumarins or other reactive coumarin derivatives are also a common strategy to build fused pyridine (B92270) rings, leading to pyridocoumarins. nih.govfrontiersin.org

| Reaction Type | Reactants | Fused Ring System |

| [4+2] Cycloaddition (Diels-Alder) | Diene (e.g., 1,3-butadiene) | Tetrahydrobenzo[c]chromen-6-one |

| 1,3-Dipolar Cycloaddition | Azide, Nitrile Oxide, etc. | Fused Triazoles, Isoxazoles, etc. |

| Intramolecular Cyclization | e.g., Propargylaminocoumarins | Fused Pyridines |

Photochemical Reactivity and Transformations

Coumarins are renowned for their rich photochemistry, primarily their ability to undergo [2+2] cycloaddition reactions upon irradiation with UV light. nih.govacs.org

Photodimerization: The most characteristic photochemical reaction of coumarins is the dimerization across the C3-C4 double bond of two molecules to form a cyclobutane (B1203170) ring. mdpi.com This [2+2] cycloaddition can result in four possible stereoisomers: syn head-to-head, anti head-to-head, syn head-to-tail, and anti head-to-tail. The specific isomer formed is highly dependent on the reaction conditions (e.g., solvent, concentration) and the substitution pattern on the coumarin ring. nih.govnankai.edu.cn For this compound, the presence of the two bulky phenyl groups at the C3 and C4 positions would be expected to exert significant steric control over the dimerization process, likely favoring the formation of less sterically hindered dimers.

Photocleavage: The photodimers of coumarins can often undergo photocleavage back to the monomeric coumarin units upon irradiation with shorter wavelength UV light (e.g., 254 nm). researchgate.net This reversibility makes coumarins attractive moieties for applications in photolabile protecting groups and reversible polymer systems.

| Process | Wavelength | Transformation |

| Photodimerization | >300 nm | Two coumarin molecules → One cyclobutane dimer |

| Photocleavage | ~254 nm | One cyclobutane dimer → Two coumarin molecules |

Exploring Structure-Reactivity Relationships in Derivatization

The reactivity of this compound is a direct consequence of the electronic and steric properties of its substituents. Understanding these relationships is crucial for predicting its chemical behavior and designing synthetic strategies for new derivatives. nih.govmdpi.com

Electronic Effects: The substituents on the coumarin ring modulate its electron density and, consequently, its reactivity.

C-7 Methyl Group: This electron-donating group (+I effect) activates the benzene ring towards electrophilic substitution, particularly at the ortho (C-8) and para (C-5) positions.

Steric Effects: The spatial arrangement and size of substituents play a critical role, particularly for the target molecule.

C-3 and C-4 Phenyl Groups: The most significant steric feature of this molecule is the presence of two phenyl groups flanking the C3=C4 double bond. This steric bulk severely hinders the approach of reagents to the pyrone ring. This is expected to decrease the rate of reactions like Diels-Alder cycloadditions and photodimerization compared to less substituted coumarins. It will also dictate the stereochemical outcome of such reactions, favoring pathways that minimize steric clash.

Influence on Substitution: While electronic effects primarily determine the position of electrophilic attack on the benzene portion of the ring (C5/C8), steric hindrance from the C4-phenyl group could potentially influence the relative rates of attack at these two positions.

The unique substitution pattern of this compound thus presents both challenges and opportunities for its chemical derivatization. While the steric hindrance from the diphenyl groups may limit some of the typical reactions of the coumarin pyrone ring, the chloro and methyl substituents provide versatile handles for functionalization, allowing for the synthesis of a wide array of novel and potentially bioactive analogs. researchgate.netbiorxiv.org

Following a comprehensive search for scientific literature, it has been determined that there is no specific published research data available for the compound “this compound” corresponding to the detailed mechanistic investigations requested in the provided outline.

Searches for in vitro studies on enzyme inhibition (Cholinesterase, Lipoxygenase, MAO-B, Carbonic Anhydrase, Tyrosinase, Sulfatase, Xanthine Oxidase), antioxidant activity, cellular pathway modulation, and molecular docking for this specific molecule did not yield any relevant findings.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure and focuses solely on the biological interactions of “this compound.” The foundational data required to populate the specified sections and subsections is absent from the available scientific literature.

Mechanistic Investigations of Biological Interactions for 6 Chloro 3,4 Diphenyl 7 Methylcoumarin

Structure-Activity Relationship (SAR) Studies for Mechanistic Elucidation (without clinical correlation)

The biological activity of coumarin (B35378) derivatives is significantly influenced by the nature and position of substituents on the benzopyrone core. For 6-Chloro-3,4-diphenyl-7-methylcoumarin, the specific arrangement of chloro, phenyl, and methyl groups dictates its interaction with biological targets. Structure-Activity Relationship (SAR) studies on analogous compounds reveal that substitutions at the C-3, C-4, C-6, and C-7 positions are critical for modulating antibacterial properties. nih.govarkajainuniversity.ac.in

The presence of bulky phenyl groups at both the C-3 and C-4 positions is a notable feature. Generally, aryl substitutions in these positions are significant for biological activity. researchgate.netresearchgate.net Specifically, 3-arylcoumarin derivatives have demonstrated activity against Gram-positive bacteria like Staphylococcus aureus. researchgate.net The antibacterial efficacy against S. aureus has been shown to be dependent on the substitution pattern of the 3-arylcoumarin structure. researchgate.net While many studies focus on a single aryl group, the presence of two phenyl groups likely enhances the lipophilicity of the molecule, which may facilitate its passage through bacterial membranes.

The chloro substituent at the C-6 position is another key determinant of activity. Halogen groups, particularly chlorine, on the coumarin nucleus are often associated with notable antibacterial effects. arkajainuniversity.ac.in For instance, a chloro-substituted coumarin derivative showed significant zones of inhibition against both E. coli and S. aureus. arkajainuniversity.ac.in The presence of a chlorine atom can enhance the compound's ability to form halogen bonds and can influence its electronic properties, potentially increasing its affinity for biological targets. Furthermore, chlorinated phenolic compounds have shown higher antibacterial activities compared to their non-chlorinated natural product counterparts, and the presence of a chlorine group appears to enhance the inhibition of biofilm formation. mdpi.com

Table 1: Inferred Structure-Activity Relationship Profile of this compound Based on Analogous Compounds

| Structural Feature | Position | General Influence on Antibacterial Activity |

|---|---|---|

| Phenyl Group | C-3 | Substitution in this position is important for activity against Gram-positive bacteria. researchgate.net |

| Phenyl Group | C-4 | Aryl substitution can contribute to antimicrobial effects. researchgate.net |

| Chloro Group | C-6 | Halogen substitution is linked to notable antibacterial effects and enhanced biofilm inhibition. arkajainuniversity.ac.inmdpi.com |

| Methyl Group | C-7 | Substitution at this position can modulate antibacterial action. researchgate.net |

Analytical Methodologies for 6 Chloro 3,4 Diphenyl 7 Methylcoumarin

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is a cornerstone for the isolation and analysis of synthetic compounds like 6-Chloro-3,4-diphenyl-7-methylcoumarin. The choice of technique depends on the specific requirements of the analysis, such as sample purity, concentration, and the matrix in which it is found.

High-Performance Liquid Chromatography (HPLC) is a highly efficient method for the separation, identification, and quantification of complex coumarin (B35378) derivatives. nih.gov Developing a robust HPLC method for this compound involves the systematic optimization of several key parameters to achieve adequate resolution, sensitivity, and analysis time.

Stationary Phase Selection: Due to the nonpolar nature imparted by the two phenyl groups, a reversed-phase stationary phase is the most suitable choice. An octadecylsilane (B103800) (C18) column is the standard for such applications, offering excellent hydrophobic retention and separation capabilities for aromatic compounds. Columns with smaller particle sizes (e.g., <5 µm) can provide higher resolution and efficiency.

Mobile Phase Optimization: The mobile phase typically consists of a mixture of an organic solvent and water or an aqueous buffer. For a lipophilic compound like this compound, acetonitrile (B52724) is often preferred over methanol (B129727) as the organic modifier due to its lower viscosity and stronger elution strength. A gradient elution, where the proportion of the organic solvent is increased over time, is generally necessary to elute the highly retained compound while also separating it from more polar starting materials or byproducts. The aqueous component can be modified with buffers like ammonium (B1175870) acetate (B1210297) to improve peak shape.

Detector Selection: A Diode-Array Detector (DAD) or a UV-Vis detector is ideal for this compound, as the extensive conjugated π-system of the coumarin core and phenyl rings results in strong ultraviolet absorbance. researchgate.net A full UV-Vis spectrum can be collected at the peak apex to aid in identification and purity assessment. For higher sensitivity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS). nih.gov

Table 1: Illustrative HPLC Method Parameters for Substituted Coumarin Analysis

| Parameter | Typical Condition | Rationale for this compound |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 4 µm | Provides strong hydrophobic retention suitable for the diphenyl structure. |

| Mobile Phase A | 0.03 M Ammonium Acetate Buffer | Buffering agent helps maintain consistent analyte ionization and improves peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting nonpolar compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Detection | DAD at 230 nm | The conjugated system of the coumarin is expected to absorb strongly in this UV range. |

| Column Temp. | 40 °C | Elevated temperature can reduce viscosity and improve peak efficiency. |

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography (GC) is another powerful separation technique, though its application to a large, substituted coumarin like this compound requires specific considerations. nih.gov The primary challenge is the compound's relatively low volatility due to its high molecular weight and polarity.

Successful analysis by GC-MS requires high temperatures to ensure the analyte is volatilized in the injector and transported through the column without degradation. benthamopen.com The column temperature would need to be programmed to ramp up to a high final temperature (e.g., 300°C) to elute the compound. benthamopen.com A capillary column, such as an HP-5MS (a low-bleed, nonpolar phenyl-arylene polymer), is suitable for high-temperature applications and provides good resolution for a wide range of compounds. benthamopen.com

When coupled with Mass Spectrometry (GC-MS), this method provides invaluable structural information through the analysis of fragmentation patterns. benthamopenarchives.com High-resolution mass spectrometry can further distinguish between fragments with the same nominal mass, such as the loss of CO versus C2H4, which is crucial for elucidating the structure of unknown analytes or metabolites. benthamopen.combenthamopenarchives.com

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective tool for monitoring the progress of the synthesis of this compound. nih.gov It allows for the qualitative assessment of the consumption of starting materials and the formation of the product.

For a compound of intermediate polarity like this coumarin, a silica (B1680970) gel plate (Silica Gel 60 F254) serves as the stationary phase. The mobile phase, or eluent, is typically a mixture of a nonpolar and a more polar solvent. The optimal ratio is determined empirically to achieve a retention factor (Rf) for the product that is ideally between 0.3 and 0.5, allowing for clear separation from starting materials and byproducts. If streaking occurs, it may indicate that the sample spot is too concentrated or that the compound has limited solubility in the chosen eluent. researchgate.net In such cases, reducing the sample concentration or using a solvent like toluene, which is better suited for aromatic compounds, can resolve the issue. researchgate.net

Table 2: Example TLC Solvent Systems for Coumarin Derivatives

| Solvent System (v/v) | Polarity | Application Notes |

|---|---|---|

| Hexane / Ethyl Acetate (6:4) | Intermediate | A common starting point for many organic compounds. The ratio can be adjusted to optimize separation. researchgate.net |

| Toluene / Dioxane / Acetic Acid (95:25:4) | Intermediate-Polar | Toluene can improve the solubility of aromatic compounds, reducing streaking. sigmaaldrich.com |

Spots are visualized under UV light (typically at 254 nm), where the conjugated system of the coumarin will cause it to appear as a dark spot on the fluorescent background of the plate.

Spectrophotometric Quantification Methods

UV-Visible spectrophotometry is a straightforward and accessible method for quantifying this compound in solution. semanticscholar.org The technique relies on the principle that the compound absorbs light in the ultraviolet and/or visible regions of the electromagnetic spectrum. The extensive π-conjugated system of the coumarin nucleus, enhanced by the two phenyl groups, results in characteristic π-π* electronic transitions. nih.gov

The absorption spectrum typically shows distinct bands, and substitution on the coumarin ring significantly influences the position of the absorption maxima (λmax). nih.govresearchgate.net For quantification, a wavelength of maximum absorbance is selected to ensure the highest sensitivity. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration of the analyte, allowing for the determination of the concentration in an unknown sample. For coumarin derivatives, quantification is often performed at wavelengths between 320 nm and 350 nm. semanticscholar.orgresearchgate.net

Electrochemical Detection Approaches

Electrochemical methods offer a highly sensitive alternative for the detection and quantification of electroactive compounds like coumarins. nih.gov Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the oxidation and reduction behavior of this compound. theijes.combohrium.com

The coumarin scaffold possesses a conjugated system with numerous electrons, giving it good charge-transport characteristics that can be exploited electrochemically. iapchem.org The presence of the electron-withdrawing chloro group and the extensive aromatic system can influence the potentials at which oxidation or reduction occurs. In voltammetric analysis, the compound would be subjected to a varying potential, and the resulting current would be measured. The peak current is proportional to the concentration of the analyte, providing a basis for quantification. Studies on other coumarins have shown that they undergo irreversible reduction processes at potentials around -1.5 V. nih.gov Derivative voltammetry can be a useful tool to resolve overlapping peaks from interfering substances, enhancing selectivity. bohrium.comrsc.org

Development of Fluorescent Probes Incorporating Coumarin Scaffolds (general methodology and application)

The coumarin scaffold is a highly valued fluorophore in the design of fluorescent probes due to its excellent biocompatibility, high quantum yields, and structural flexibility. nih.govacs.org The development of a fluorescent probe based on a coumarin derivative involves conjugating the coumarin core with a specific recognition unit (receptor) that can selectively interact with a target analyte (e.g., metal ions, biomolecules, or reactive oxygen species). rsc.orgbohrium.com

The general methodology involves a two-part design:

The Fluorophore: The coumarin skeleton acts as the signaling unit. Its inherent fluorescence can be modulated by substituents. Electron-donating groups at the 7-position, like the methyl group in this compound, generally enhance fluorescence. Modifications are most commonly made at the 3 and 7 positions of the coumarin ring. rsc.org

The Receptor/Recognition Site: This is a chemical moiety attached to the fluorophore that selectively binds to the target analyte. The binding event triggers a change in the electronic properties of the coumarin, leading to a detectable change in its fluorescence (e.g., enhancement, quenching, or a shift in wavelength). mdpi.com

The signaling mechanism of these probes often relies on one of three main photophysical processes:

Photoinduced Electron Transfer (PET): In the "off" state, an electron is transferred from a receptor to the excited fluorophore, quenching fluorescence. Upon binding the analyte, this electron transfer is inhibited, turning the fluorescence "on". rsc.org

Intramolecular Charge Transfer (ICT): The probe contains an electron donor and an electron acceptor group. Analyte binding alters the charge distribution, leading to a shift in the emission wavelength. rsc.org

Förster Resonance Energy Transfer (FRET): This mechanism involves two fluorophores, a donor and an acceptor. The binding event changes the distance or orientation between them, altering the efficiency of energy transfer and thus changing the fluorescence emission. rsc.org

Coumarin-based probes have found wide application in environmental monitoring (e.g., detecting heavy metal ions like Hg²⁺ in water) and in biomedical imaging for visualizing physiological processes and detecting disease markers within living cells. nih.govrsc.orgnih.gov

Potential Non Biological Applications of 6 Chloro 3,4 Diphenyl 7 Methylcoumarin

Application as Fluorescent Dyes or Probes in Chemical Systems

Coumarin (B35378) derivatives are renowned for their strong fluorescence, often characterized by high quantum yields, large Stokes shifts, and sensitivity to the local environment. nih.gov These properties make them excellent candidates for use as fluorescent dyes and probes in a variety of chemical systems. researchgate.netmdpi.comnih.gov The fluorescence of coumarins is highly dependent on the nature and position of substituents on the benzopyrone ring. researchgate.net

The general structure of 6-Chloro-3,4-diphenyl-7-methylcoumarin suggests significant potential in this area. The diphenyl groups at the 3- and 4-positions create an extended π-conjugated system, which typically leads to a red-shift in the absorption and emission spectra compared to simpler coumarins. The methyl group at the 7-position acts as a weak electron-donating group, while the chloro group at the 6-position is an electron-withdrawing group. This "push-pull" electronic characteristic across the molecule can enhance intramolecular charge transfer (ICT), a key factor for developing environmentally sensitive (solvatochromic) probes. nih.gov

The fluorescence of such probes often changes in response to the polarity, viscosity, or presence of specific analytes in their environment. nih.gov For instance, related 6-aryl coumarin derivatives have been shown to exhibit interesting fluorescence quantum yields and large Stokes shifts, with their fluorescence being strongly influenced by pH and the presence of metal ions. nih.gov This suggests that this compound could potentially be developed into a fluorescent probe for sensing changes in microenvironments, such as in polymer matrices or for the detection of specific ions.

Table 1: General Photophysical Properties of Substituted Coumarin Dyes This table presents typical data for the coumarin class to illustrate their general properties as fluorescent dyes. Specific values for this compound are not available.

| Property | Typical Range for Coumarin Derivatives | Influencing Factors |

| Absorption Max (λabs) | 300 - 450 nm | π-conjugation, electron-donating/withdrawing groups |

| Emission Max (λem) | 400 - 550 nm (Blue-Green) | Substituents, solvent polarity |

| Stokes Shift | 50 - 150 nm | Molecular rigidity, intramolecular charge transfer (ICT) |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.98 | Substituents, solvent, temperature |

Use in Materials Science (e.g., as laser dyes, optical brighteners, or in polymer chemistry)

The robust photophysical properties of coumarins extend their utility into materials science. mdpi.com Many coumarin derivatives are employed as laser dyes, particularly for generating tunable laser emission in the blue-green region of the visible spectrum. nih.gov Their high fluorescence efficiency, photostability, and broad emission spectra are critical for this application. The specific substitution pattern of this compound, particularly the extended conjugation from the phenyl groups, could make it a candidate for a laser dye, with its exact emission wavelength being determined by the interplay of all its substituents.

Coumarins are also used as optical brighteners, which are compounds that absorb light in the UV region and re-emit it in the blue region of the visible spectrum. This process results in a whitening effect, making materials appear less yellow. The fundamental requirements for an optical brightener are strong absorption in the near-UV and intense blue fluorescence, properties inherent to the coumarin family.

In polymer chemistry, fluorescent coumarin derivatives can be incorporated into polymer chains or blended into polymer matrices. They can act as fluorescent tags to monitor polymerization processes, study polymer dynamics, or create fluorescent materials for applications such as organic light-emitting diodes (OLEDs). The photophysical properties of coumarins are sensitive to their local environment, which can be exploited to probe the internal structure and properties of polymers. researchgate.net

Table 2: Potential Materials Science Applications for Substituted Coumarins This table outlines potential applications based on the known uses of the broader coumarin family.

| Application | Required Property | Role of Substituents on this compound |

| Laser Dyes | High fluorescence quantum yield, photostability, broad emission spectrum. | Phenyl groups extend conjugation, potentially tuning the emission wavelength. Chloro and methyl groups modulate electronic properties. |

| Optical Brighteners | Strong UV absorption and intense blue fluorescence. | The core coumarin structure provides the fundamental properties; substituents fine-tune the absorption/emission wavelengths. |

| Polymer Chemistry | Environmental sensitivity, reactivity for incorporation into polymers. | Can serve as a fluorescent probe to monitor polymer properties. Functional groups could be added to enable covalent bonding to polymer chains. |

Role as a Synthetic Intermediate in Complex Molecule Synthesis

Beyond its direct applications based on photophysical properties, the this compound molecule serves as a versatile synthetic intermediate for the construction of more complex chemical structures. The coumarin nucleus itself is a privileged scaffold in medicinal and materials chemistry. marmara.edu.trnih.gov The various substituents on this specific derivative offer multiple reactive sites for further chemical transformations.

For example:

The chloro group at the 6-position can be replaced through various nucleophilic aromatic substitution reactions or serve as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings) to introduce new functional groups or build larger molecular architectures.

The phenyl rings can undergo electrophilic aromatic substitution, allowing for the introduction of additional functional groups that can further modify the molecule's properties.

The methyl group can potentially be functionalized, for instance, through radical halogenation, to provide a site for linking to other molecules.

The lactone ring of the coumarin core can be opened under certain conditions, providing access to a different class of open-chain compounds.

The use of substituted coumarins, such as 4-chloro-3-nitrocoumarin, as precursors for the synthesis of complex fused heterocyclic systems like pyrrolocoumarins has been well-documented. rsc.org Similarly, aminocoumarins are used as building blocks for pyridocoumarins. mdpi.com This demonstrates the general utility of functionalized coumarins as intermediates, a role for which this compound is well-suited due to its distinct functional handles.

Future Research Directions and Unexplored Avenues in 6 Chloro 3,4 Diphenyl 7 Methylcoumarin Chemistry

Exploration of Novel Synthetic Pathways

The synthesis of 3,4-disubstituted coumarins is often challenging. Traditional methods like the Pechmann, Perkin, or Knoevenagel condensations may offer routes, but often require harsh conditions, leading to moderate yields and environmental concerns. nih.govchemmethod.com For instance, a plausible Pechmann-type condensation for this target molecule would involve the reaction of 4-chloro-3-methylphenol (B1668792) with a β-ketoester bearing two phenyl groups, a reaction that could be inefficient.

Future research should focus on developing more efficient and versatile synthetic pathways. A key avenue is the exploration of transition-metal-catalyzed cross-coupling reactions. nih.gov Strategies like Suzuki or Heck couplings could be employed to introduce the phenyl groups at the 3 and 4 positions onto a pre-formed chlorinated coumarin (B35378) core. Another promising direction is the development of one-pot, multi-component reactions that can assemble the complex core in a single, efficient step from simple starting materials. mdpi.com Investigating domino or tandem reaction sequences, where multiple bonds are formed consecutively without isolating intermediates, could significantly improve atom economy and reduce waste.

| Pathway | Description | Potential Advantages | Research Focus |

|---|---|---|---|

| Modified Pechmann Condensation | Acid-catalyzed reaction of 4-chloro-3-methylphenol with a diphenyl-substituted β-ketoester. | Direct, utilizes a classic reaction. | Optimization of catalysts (e.g., solid acids, ionic liquids) and reaction conditions to improve yield. |

| Palladium-Catalyzed Cross-Coupling | Sequential Suzuki or Stille coupling of phenylboronic acid or phenylstannane with a di-halogenated coumarin precursor. | High functional group tolerance, potentially higher yields and purity. nih.gov | Development of a suitable di-halogenated coumarin substrate and optimization of catalyst systems. |

| One-Pot Multi-Component Reaction | Simultaneous reaction of a phenol (B47542), an aldehyde, and an active methylene (B1212753) compound in the presence of a catalyst. | High efficiency, reduced waste, operational simplicity. | Screening of catalysts and conditions to control regioselectivity and achieve high yields. |

Advanced Computational Modeling for Predictable Design

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work, saving significant time and resources. mdpi.com For this compound, advanced computational modeling is an entirely unexplored avenue. Future work should employ methods like Density Functional Theory (DFT) to elucidate its fundamental electronic and structural properties. nih.gov DFT calculations can predict the molecule's geometry, frontier molecular orbital energies (HOMO-LUMO), and electronic charge distribution, which are crucial for understanding its reactivity, photophysical behavior, and potential for intermolecular interactions. mdpi.com

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed for a series of derivatives. mdpi.comnih.gov By systematically modifying the substituents on the coumarin core in silico and calculating key molecular descriptors, it would be possible to build robust models that correlate structural features with specific biological activities or material properties. benthamdirect.com This predictive capability would enable the rational design of new analogues with enhanced potency or desired optoelectronic characteristics before their synthesis is attempted.

| Computational Method | Objective | Predicted Properties & Insights |

|---|---|---|

| Density Functional Theory (DFT) | Determine ground-state electronic structure and properties. | Optimized molecular geometry, HOMO-LUMO energy gap, electrostatic potential maps, vibrational frequencies (for IR spectra comparison). |

| Time-Dependent DFT (TD-DFT) | Predict photophysical properties. | UV-Vis absorption wavelengths, oscillator strengths, fluorescence emission wavelengths, potential for use in optical applications. acs.org |

| Molecular Docking | Predict binding affinity and mode with biological targets. | Identification of potential enzyme/receptor targets, key binding interactions (hydrogen bonds, hydrophobic interactions), guidance for biological assays. benthamdirect.comnih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Develop predictive models for biological activity or material properties. | Correlation of molecular descriptors (e.g., logP, molar refractivity) with activity, enabling the design of optimized derivatives. mdpi.com |

Mechanistic Elucidation of Broader Biological Interactions (in vitro and theoretical)

Coumarin derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, often through enzyme inhibition. mdpi.comresearchgate.netresearchgate.net The specific substitutions on this compound—particularly the bulky, hydrophobic phenyl groups and the electron-withdrawing chlorine atom—suggest it could be a potent and selective inhibitor of certain enzymes. nih.gov

Future research must move beyond simple screening to the detailed mechanistic elucidation of its biological interactions. A primary focus should be on in vitro enzyme inhibition assays against clinically relevant targets such as carbonic anhydrase, monoamine oxidase, or various kinases. researchgate.netacs.org For any confirmed activity, detailed kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive). These experimental findings should be complemented by theoretical studies, such as molecular dynamics simulations, to visualize the dynamic interactions between the compound and the protein's active site over time, confirming binding stability and mechanism. benthamdirect.com

| Potential Target Class | Example Target | In Vitro Assay | Theoretical Approach |

|---|---|---|---|

| Kinases | Cyclin-dependent Kinase 9 (CDK9) | Luminescent kinase assay (e.g., ADP-Glo) to determine IC₅₀ values. | Molecular docking to predict binding pose; Molecular Dynamics (MD) simulation to assess complex stability. benthamdirect.com |

| Carbonic Anhydrases | Human Carbonic Anhydrase II (hCA II) | Esterase activity assay to measure inhibition kinetics. acs.org | Analysis of interactions with the active site zinc ion and surrounding amino acids. |

| Monoamine Oxidases | Monoamine Oxidase B (MAO-B) | Fluorometric assay to determine inhibition potency and selectivity over MAO-A. researchgate.net | Docking studies to rationalize selectivity based on active site differences between MAO-A and MAO-B. |

Investigation into New Non-Biological Material Applications

The coumarin scaffold is an excellent fluorophore, and its derivatives are widely used as fluorescent dyes, laser dyes, and components in organic light-emitting diodes (OLEDs). acs.orgresearchgate.netmdpi.com The optoelectronic properties are highly dependent on the substituents attached to the coumarin core. mdpi.combath.ac.uk The combination of diphenyl groups, which extend the π-conjugated system, and the chloro and methyl groups, which modulate the electron density, suggests that this compound could possess interesting photophysical properties.

An essential future direction is the thorough characterization of its optical properties, including absorption and emission spectra, quantum yield, and Stokes shift. researchgate.net Based on these findings, its potential in materials science can be explored. For example, its fluorescence characteristics could make it a candidate for use as a fluorescent probe for detecting specific analytes or changes in the microenvironment. Furthermore, its extended conjugation and predicted charge transfer characteristics could be exploited in the design of new materials for organic electronics, such as emitters in OLEDs or sensitizers in dye-sensitized solar cells (DSSCs). acs.orgbath.ac.uk

Sustainable and Green Chemistry Approaches for Synthesis and Derivatization

In line with modern chemical principles, the environmental impact of synthesizing and modifying this compound must be considered. Future research should prioritize the development of sustainable and green chemistry approaches. eurekaselect.combenthamdirect.com This involves replacing hazardous solvents and reagents, reducing energy consumption, and improving reaction efficiency.

Key areas of investigation include the use of alternative energy sources like microwave irradiation or ultrasound, which can dramatically reduce reaction times and improve yields. kjscollege.comeurekalert.org Solvent-free reaction conditions or the use of greener solvents such as ionic liquids or deep eutectic solvents should also be explored. benthamdirect.comrsc.org Furthermore, the development of recyclable catalysts, such as solid-supported acid catalysts for condensation reactions, would significantly enhance the sustainability of the synthetic process by minimizing waste and allowing for catalyst reuse over multiple cycles. rsc.org These green methods should be applied not only to the initial synthesis but also to the subsequent derivatization of the molecule to create libraries of new compounds. eurekaselect.combenthamdirect.com

| Green Chemistry Principle | Proposed Approach | Potential Benefits |

|---|---|---|

| Energy Efficiency | Microwave-assisted or ultrasound-assisted synthesis. kjscollege.com | Reduced reaction times, lower energy consumption, potentially higher yields. eurekalert.org |

| Use of Safer Solvents | Employing ionic liquids, deep eutectic solvents, or solvent-free conditions. benthamdirect.com | Minimization of volatile organic compounds (VOCs), improved safety, potential for catalyst recycling. |

| Catalysis | Development of reusable solid acid catalysts or biocatalysts. | Elimination of corrosive liquid acids, easy separation of catalyst, reduced waste streams. |

| Atom Economy | Focus on multi-component or tandem reactions. | Maximizes the incorporation of starting materials into the final product, reducing byproducts. |

Development of Advanced Analytical Tools for Detection and Characterization

While standard analytical techniques like NMR, IR, and mass spectrometry are essential for routine characterization, future research on this compound and its derivatives will require more advanced tools. researchgate.netscielo.org.za For unambiguous structural confirmation, especially for complex derivatives, two-dimensional NMR techniques (COSY, HSQC, HMBC) will be indispensable. Obtaining a single-crystal X-ray diffraction structure would provide definitive proof of its three-dimensional architecture and intermolecular packing. nih.gov

For applications involving biological systems or complex matrices, the development of highly sensitive and selective analytical methods is crucial. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) would enable trace-level detection and quantification. mdpi.com Furthermore, advanced techniques like capillary electrophoresis could be explored for chiral separations if asymmetric derivatives are synthesized. These sophisticated analytical tools are not just for characterization but are vital for studying metabolic pathways, degradation products, and interactions with biomolecules.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-3,4-diphenyl-7-methylcoumarin, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step condensation and cyclization reactions. For example, Friedel-Crafts acylation can introduce phenyl groups, followed by chlorination and methylation. Optimization includes monitoring reaction temperature (0–5°C for diazonium salt formation ), solvent selection (ethanol/water mixtures for stability ), and catalyst use (e.g., sodium acetate for pH control ). Yield improvements may require adjusting stoichiometry or purification via column chromatography. Characterization via H NMR and IR spectroscopy is critical to confirm intermediate structures .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- H NMR : Identifies proton environments, such as aromatic protons (δ 6.5–8.5 ppm) and methyl groups (δ 2.0–2.5 ppm). Integration ratios help confirm substituent positions .

- IR Spectroscopy : Detects carbonyl (C=O) stretches (~1700 cm) and C-Cl bonds (~750 cm) .

- UV/Vis : Useful for studying electronic transitions, especially if the compound exhibits fluorescence for biological imaging applications .

Q. How can researchers determine the solubility profile of this compound for in vitro biological assays?

- Methodological Answer : Use a tiered solubility screen:

Polar solvents (DMSO, ethanol) : Test at 10 mM stock concentrations.

Aqueous buffers (PBS, pH 7.4) : Dilute stock solutions and monitor precipitation via dynamic light scattering (DLS).

Partition coefficients (LogP) : Estimate via HPLC retention times or computational tools (e.g., ChemAxon). Poor solubility may require derivatization (e.g., PEGylation) .

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of chlorinated intermediates.

- Storage : Keep in airtight containers at –20°C, away from light to prevent degradation .

- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this coumarin derivative?